(2-Butoxy-4-fluorophenyl)methanol
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Overview
Description
(2-Butoxy-4-fluorophenyl)methanol is an organic compound with the molecular formula C11H15FO2 and a molecular weight of 198.24 g/mol . It is a liquid at room temperature and is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butoxy-4-fluorophenyl)methanol typically involves the reaction of 2-butoxy-4-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol . The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction reaction but may use more efficient and cost-effective reducing agents and solvents to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Butoxy-4-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
Oxidation: 2-Butoxy-4-fluorobenzaldehyde, 2-Butoxy-4-fluorobenzoic acid.
Reduction: 2-Butoxy-4-fluorotoluene.
Substitution: Various halogenated derivatives.
Scientific Research Applications
(2-Butoxy-4-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Butoxy-4-fluorophenyl)methanol involves its interaction with specific molecular targets, leading to various chemical transformations. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the butoxy and fluorophenyl groups influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Butoxyphenol: Similar structure but lacks the fluorine atom.
4-Fluorobenzyl alcohol: Similar structure but lacks the butoxy group.
2-Butoxy-4-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
(2-Butoxy-4-fluorophenyl)methanol is unique due to the presence of both butoxy and fluorophenyl groups, which confer distinct chemical properties and reactivity patterns compared to its analogs. The combination of these functional groups makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
(2-butoxy-4-fluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13/h4-5,7,13H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUGUARHLLIDHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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